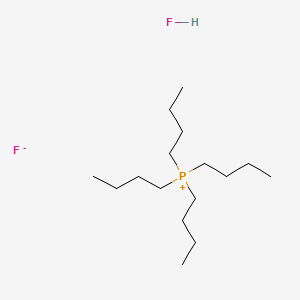

![molecular formula C₂₃H₂₇N₃O₆ B1141791 N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide CAS No. 203002-58-8](/img/structure/B1141791.png)

N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

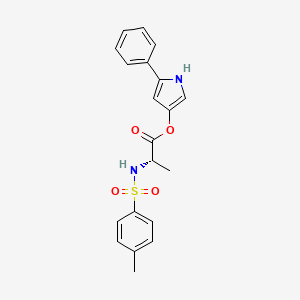

N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide, also known as N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide, is a useful research compound. Its molecular formula is C₂₃H₂₇N₃O₆ and its molecular weight is 441.48. The purity is usually 95%.

BenchChem offers high-quality N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Treatment of Atrial Fibrillation

- Application Summary : NIP-142 is a novel benzopyrane derivative that blocks potassium, calcium, and sodium channels and shows atrial specific action potential duration prolongation . It is used for the treatment of atrial fibrillation (AF), a frequent cardiac arrhythmia associated with increased cardiovascular morbidity and mortality, and the risk of stroke .

- Methods of Application : NIP-142 preferentially blocks the ultrarapid delayed rectifier potassium current (IKur) and the acetylcholine-activated potassium current (IKACh). These currents are expressed more abundantly in the atrial than in the ventricular myocardium .

- Results or Outcomes : In canine models, NIP-142 was shown to terminate the microreentry type AF induced by vagal nerve stimulation and the macroreentry type atrial flutter induced by an intercaval crush . These effects of NIP-142 have been attributed to the prolongation of atrial effective refractory period (ERP), because this compound prolonged atrial ERP without affecting intraatrial and interatrial conduction times in these models .

Blocking Effect on the KCNQ1/KCNE1 Channel

- Application Summary : NIP-142 has a blocking effect on the KCNQ1/KCNE1 channel, which underlies the slow component of the cardiac delayed rectifier potassium channel (IKs) .

- Methods of Application : The effect of NIP-142 was examined on the KCNQ1/KCNE1 channel current expressed in HEK293 cells .

- Results or Outcomes : NIP-142 showed concentration-dependent blockade of the current expressed in HEK293 cells; the EC50 value of NIP-142 for the inhibition of tail current was 13.2 μM .

Blockade of G Protein-Coupled Inwardly Rectifying Potassium Channel

- Application Summary : NIP-142 has a blocking effect on the human G protein-coupled inwardly rectifying potassium channel current (GIRK1/4 channel current) expressed in HEK-293 cells .

- Methods of Application : The effect of NIP-142 was examined on the GIRK1/4 channel current expressed in HEK-293 cells .

- Results or Outcomes : NIP-142 concentration-dependently blocked the GIRK1/4 channel current with an EC50 value .

Blockade of Acetylcholine-Activated Potassium Channel

- Application Summary : NIP-142 has a blocking effect on the acetylcholine-activated potassium channel (IKACh channel), which is more abundantly expressed in the atrial than ventricle myocytes .

- Methods of Application : The effect of NIP-142 was examined on the IKACh channel current .

- Results or Outcomes : NIP-142 showed a concentration-dependent blockade of the IKACh channel current .

Treatment of Aconitine-Induced Atrial Fibrillation

- Application Summary : NIP-141, a novel multiple ion channel blocker with atrial selective effects similar to NIP-142, was examined for its effects on aconitine-induced atrial fibrillation (AF) in dogs .

- Methods of Application : The effects of NIP-141 were examined on aconitine-induced AF and rapid atrial pacing-induced atrial effective refractory period (ERP) shortening in dogs .

- Results or Outcomes : The results of this study are not explicitly mentioned in the search results .

Propriétés

IUPAC Name |

N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O6/c1-23(2)22(28)21(24-14-6-7-14)16-11-17(18(26(29)30)12-19(16)32-23)25-20(27)10-13-4-8-15(31-3)9-5-13/h4-5,8-9,11-12,14,21-22,24,28H,6-7,10H2,1-3H3,(H,25,27)/t21-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWADWMAQVCHLHJ-FCHUYYIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CC3=CC=C(C=C3)OC)NC4CC4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

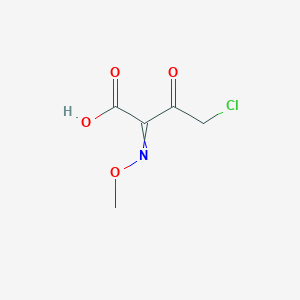

![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)

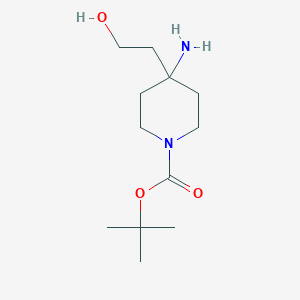

![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)

![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)

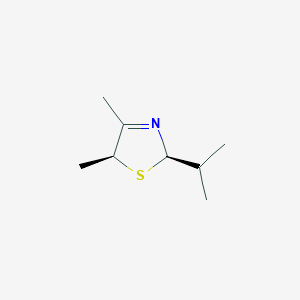

![7-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141726.png)